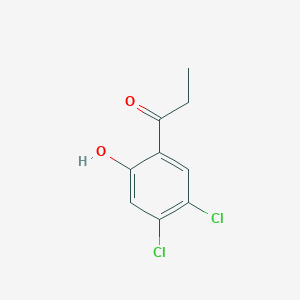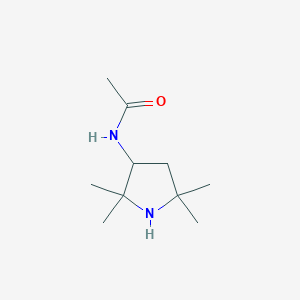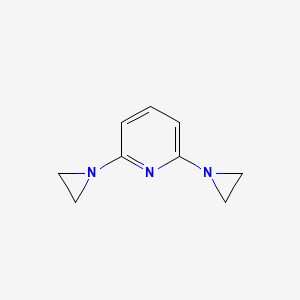
Pyridine, 2,6-bis(1-aziridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(aziridin-1-yl)pyridine is a compound that features a pyridine ring substituted with two aziridine groups at the 2 and 6 positions Aziridines are three-membered nitrogen-containing rings that are known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(aziridin-1-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with aziridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by aziridine groups. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(aziridin-1-yl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(aziridin-1-yl)pyridine undergoes several types of chemical reactions, primarily driven by the reactivity of the aziridine rings. These reactions include:
Ring-Opening Reactions: Aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted amines.
Polymerization: The aziridine groups can undergo polymerization reactions to form polyamines, which have applications in coatings, adhesives, and biomedical materials.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include primary and secondary amines, alcohols, and thiols.
Major Products
The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a substituted amine, while reaction with an alcohol would produce an amino alcohol.
Scientific Research Applications
2,6-bis(aziridin-1-yl)pyridine has several applications in scientific research:
Polymer Chemistry: It is used as a building block for the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Medicinal Chemistry: Aziridine-containing compounds have been studied for their potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2,6-bis(aziridin-1-yl)pyridine is primarily related to the reactivity of the aziridine rings. The high ring strain makes the aziridine groups highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity can be harnessed in various applications, such as the synthesis of polyamines or the development of new materials .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(1H-imidazol-2-yl)pyridine: This compound features imidazole rings instead of aziridine rings and is known for its coordination chemistry with metal ions.
2,6-bis(benzimidazol-2-yl)pyridine: Similar to the imidazole derivative, this compound has benzimidazole rings and is used in coordination chemistry.
Aziridine Alkaloids: These are naturally occurring compounds that contain aziridine rings and have been studied for their biological activities, including anticancer and antimicrobial effects.
Uniqueness
2,6-bis(aziridin-1-yl)pyridine is unique due to the presence of two aziridine rings on a pyridine core. This structure imparts high reactivity and versatility, making it suitable for a wide range of applications in polymer chemistry, medicinal chemistry, and materials science. The combination of the pyridine ring with aziridine groups also allows for unique coordination chemistry with metal ions, which can be exploited in the development of new materials and catalysts.
Properties
CAS No. |
29200-99-5 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,6-bis(aziridin-1-yl)pyridine |
InChI |
InChI=1S/C9H11N3/c1-2-8(11-4-5-11)10-9(3-1)12-6-7-12/h1-3H,4-7H2 |
InChI Key |
VXLVVYWSIYFXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC(=CC=C2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
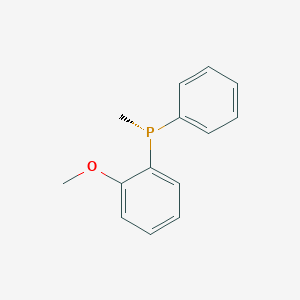
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
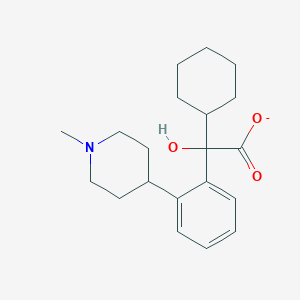
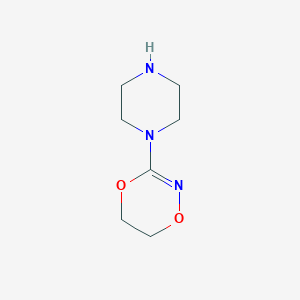


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)

